(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine
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Overview
Description
®-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chiral center in this compound adds to its complexity and potential for specific interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Chiral resolution: The racemic mixture of the product can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the ethanamine side chain, resulting in reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
®-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A parent compound with a similar core structure but lacking the ethanamine side chain and methyl group.
2-(2-Aminoethyl)benzimidazole: Similar to the target compound but without the methyl group on the benzimidazole ring.
6-Methyl-1H-benzimidazole: Lacks the ethanamine side chain but has the methyl group on the benzimidazole ring.
Uniqueness
®-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to its chiral center, which imparts specific stereochemical properties and potential for selective biological interactions. The presence of both the methyl group and the ethanamine side chain further distinguishes it from other benzimidazole derivatives, contributing to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1R)-1-(6-methyl-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
ZMZOHCIPMNHJEF-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)[C@@H](C)N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)N |
Origin of Product |
United States |
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